20-ethyl Prostaglandin F2alpha

Vue d'ensemble

Description

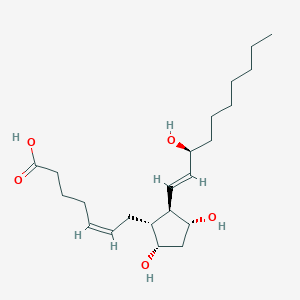

20-Ethyl Prostaglandin F2alpha (20-ethyl PGF2α) is a synthetic analog of naturally occurring Prostaglandin F2α (PGF2α), characterized by the addition of an ethyl group to the ω-chain at the 20th carbon position . Like its parent compound, 20-ethyl PGF2α interacts with the FP receptor, a G-protein-coupled receptor (GPCR) that mediates smooth muscle contraction, cellular proliferation, and inflammatory responses . Clinically, PGF2α analogs such as unoprostone (a related compound) are used to treat glaucoma by reducing intraocular pressure . The ethyl substitution in 20-ethyl PGF2α may confer prolonged activity or altered receptor affinity, making it a subject of interest in pharmacological research .

Méthodes De Préparation

Synthetic Routes for ω-Chain Extension

Chemical Modification of the Prostaglandin Core

20-Ethyl PGF2α is derived from the native PGF2α structure through elongation of the ω-chain by two methylene groups. This modification is achieved via sequential alkylation reactions targeting the carboxylic acid terminus of PGF2α. The synthetic pathway typically begins with protection of the hydroxyl and ketone functional groups to prevent undesired side reactions. A critical step involves the use of Grignard reagents or organocuprates to introduce the ethyl extension at the ω-position, followed by deprotection and purification via high-performance liquid chromatography (HPLC) .

For instance, GlpBio reports that the ω-chain extension is accomplished using chemoenzymatic methods, where Baeyer–Villiger monooxygenase facilitates stereoselective oxidation, and ketoreductase ensures diastereoselective reduction of intermediate ketones . This approach preserves the natural 15(S)-hydroxyl group, which is crucial for receptor binding affinity and intraocular hypotensive activity .

Catalyst-Controlled Asymmetric Synthesis

Rh-Catalyzed Suzuki–Miyaura Coupling

A breakthrough in prostaglandin analog synthesis is demonstrated by ACS Organic Letters, which details a Rh-catalyzed dynamic kinetic asymmetric Suzuki–Miyaura coupling between racemic bicyclic allyl chlorides and alkenyl boronic esters . This method constructs the cyclopentane core of 20-ethyl PGF2α with three contiguous stereocenters in >99% enantiomeric excess (ee). The chiral ligands used in the reaction, such as (R)-BINAP or (S)-Segphos, dictate the absolute configuration of the product, enabling precise control over stereochemistry .

Reaction Conditions and Outcomes

-

Catalyst : [Rh(cod)Cl]₂ with chiral phosphine ligands

-

Temperature : 60°C in tetrahydrofuran (THF)

-

Yield : 85–92% for cyclopentane intermediates

This method has been adapted to produce intermediates for analogs like bimatoprost and latanoprost, underscoring its versatility .

Pd-Catalyzed Tsuji–Trost Alkylation and Iodolactonization

Following cyclopentane core formation, the final stereocenters are installed via Pd-catalyzed Tsuji–Trost alkylation. This step introduces the α-chain substituents using palladium complexes to mediate allylic alkylation with malonate nucleophiles. Subsequent iodolactonization closes the lactone ring, finalizing the prostaglandin backbone .

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Tsuji–Trost Alkylation | Pd(OAc)₂, PPh₃, THF, 25°C | 78 |

| Iodolactonization | I₂, NaHCO₃, CH₂Cl₂, 0°C | 82 |

Industrial-Scale Chemoenzymatic Production

Integration of Chemical and Enzymatic Steps

Industrial synthesis prioritizes cost-efficiency and scalability. GlpBio highlights a chemoenzymatic protocol combining chemical synthesis of the prostaglandin core with enzymatic modifications for ω-chain extension . Baeyer–Villiger monooxygenase oxidizes specific carbons to introduce ketone groups, while ketoreductase reduces these intermediates to alcohols with high diastereoselectivity .

Process Overview:

-

Chemical Synthesis : Arachidonic acid → PGH2 via cyclooxygenase (COX) .

-

Enzymatic ω-Chain Extension :

Solubility and Formulation Considerations

The chemical properties of 20-ethyl PGF2α necessitate specific formulation strategies to enhance bioavailability. GlpBio provides critical solubility data :

| Solvent | Solubility (mg/mL) |

|---|---|

| Dimethylformamide | 33 |

| Dimethyl sulfoxide | 14 |

| Ethanol | 33 |

| PBS (pH 7.2) | 3 |

For in vivo applications, a master solution in DMSO is diluted with PEG300 and Tween 80 to achieve clear formulations. Stability testing confirms that solutions retain potency for 6 months at -80°C or 1 month at -20°C .

Structural and Stereochemical Insights

X-ray crystallography studies of PGF2α analogs reveal that the 20-ethyl modification adopts a "hairpin" conformation, with parallel alignment of the α- and ω-chains . This geometry enhances receptor binding by mimicking the native ligand’s spatial arrangement. The C(17)-C(18) bond exhibits gauche geometry in one conformer, which may influence metabolic stability and duration of action .

Analyse Des Réactions Chimiques

Types of Reactions: 20-ethyl Prostaglandin F2alpha undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Applications De Recherche Scientifique

Target Receptor

20-Et-PGF2α primarily targets the Prostaglandin F2α receptor (FP) , a G protein-coupled receptor that mediates various biological responses upon activation. This interaction leads to intracellular signaling cascades that influence cellular functions such as calcium mobilization, cell growth, and differentiation .

Pharmacokinetics

The pharmacokinetic profile of 20-Et-PGF2α indicates a rapid elimination half-life in blood plasma, typically less than one minute, while its half-life in amniotic fluid ranges from 3 to 6 hours. This rapid metabolism necessitates careful dosing in therapeutic applications .

Ophthalmology

20-Et-PGF2α has been extensively studied for its potential as an intraocular hypotensive agent in the treatment of glaucoma. It effectively lowers intraocular pressure by enhancing aqueous humor outflow through the trabecular meshwork . Clinical studies have shown that it can achieve comparable results to existing treatments with fewer side effects.

Reproductive Health

In reproductive medicine, 20-Et-PGF2α is investigated for its efficacy in inducing early abortion. Comparative studies have demonstrated its effectiveness relative to natural PGF2α, showing promising results in terminating pregnancies with manageable side effects . Additionally, it plays a role in luteolysis, influencing progesterone production and corpus luteum regression.

Muscle Disorders

Research indicates potential applications of 20-Et-PGF2α in treating muscle-wasting conditions. It enhances muscle cell growth by increasing myonuclei numbers in myotubes through the activation of NFAT signaling pathways .

Inflammation and Cardiovascular Regulation

Emerging evidence suggests that 20-Et-PGF2α may also have roles beyond reproductive biology, including involvement in inflammation and cardiovascular health. Studies indicate that it could be a therapeutic target for conditions related to high blood pressure and atherosclerosis .

Case Study 1: Glaucoma Treatment

A clinical trial involving patients with open-angle glaucoma demonstrated that administration of 20-Et-PGF2α resulted in significant reductions in intraocular pressure over a specified period compared to baseline measurements. The study indicated a favorable safety profile with minimal adverse effects reported .

Case Study 2: Induction of Abortion

In a comparative study assessing the efficacy of 20-Et-PGF2α versus natural PGF2α for medical abortion, results showed that both compounds were effective; however, 20-Et-PGF2α exhibited a quicker onset of action with fewer gastrointestinal side effects .

Mécanisme D'action

20-ethyl Prostaglandin F2alpha exerts its effects by binding to the prostaglandin F2alpha receptor (FP receptor). This interaction triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The compound’s mechanism of action involves the activation of G protein-coupled receptors, which mediate its effects on smooth muscle contraction, inflammation, and intraocular pressure regulation .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

Prostaglandins (PGs) share a common 20-carbon skeleton but differ in functional groups and receptor selectivity. Below is a comparison of 20-ethyl PGF2α with key analogs:

Receptor Affinity and Signaling

- FP Receptor Specificity : Both PGF2α and 20-ethyl PGF2α primarily activate FP receptors, but the ethyl group in 20-ethyl PGF2α may enhance binding affinity. Studies show that AL-8810, an FP antagonist, inhibits PGF2α-induced contractions in bladder smooth muscle by ~70%, while residual activity suggests partial agonist effects or alternative pathways .

- Cross-Reactivity with EP Receptors : PGE2, which acts on EP1–EP4 receptors, can be enzymatically converted to PGF2α via 9-ketoreductase in tissues, complicating receptor-specific responses . In contrast, 20-ethyl PGF2α’s synthetic structure likely avoids this conversion, ensuring FP-selective activity .

Functional Efficacy in Smooth Muscle Contraction

- Bladder Smooth Muscle : PGF2α (10 µM) increases baseline tension by 65±9% in urothelium/lamina propria (U&LP) preparations, while PGE2 (10 µM) elevates tension by 106±9% . 20-Ethyl PGF2α’s potency in similar models remains unstudied, but its structural similarity suggests comparable or greater efficacy due to resistance to degradation.

- Uterine Contraction : Carboprost, a PGF2α analog, is 10–20x more potent than natural PGF2α in inducing labor, highlighting the impact of structural modifications . 20-Ethyl PGF2α’s ethyl group may similarly enhance uterine contractility, though clinical data are lacking.

Metabolic Pathways

- Degradation by 15-PGDH : Natural PGF2α is rapidly inactivated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The ethyl group in 20-ethyl PGF2α likely slows this process, extending its half-life .

- Conversion of PGE2 : Up to 83% of PGE2 is converted to PGF2α in bladder tissues via 9-ketoreductase, blurring receptor-specific effects . 20-Ethyl PGF2α’s synthetic structure avoids this pathway, ensuring direct FP-mediated activity.

Activité Biologique

20-Ethyl Prostaglandin F2alpha, also known as ICI 74,205, is a synthetic analog of Prostaglandin F2alpha (PGF2α) that exhibits significant biological activity across various physiological processes. This article reviews its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

This compound primarily interacts with the F prostanoid receptor (FP) , a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to various biological effects:

- Calcium Mobilization : It induces the mobilization of intracellular calcium ions, which is crucial for muscle contraction and other cellular activities .

- Cell Growth and Differentiation : Studies indicate that 20-ethyl PGF2α enhances muscle cell growth by increasing the number of myonuclei in myotubes through the activation of NFAT signaling pathways .

Biological Activity Overview

The biological activities of 20-ethyl PGF2α can be summarized as follows:

Therapeutic Applications

- Ophthalmology : 20-Ethyl PGF2α is utilized in treating glaucoma due to its ability to lower intraocular pressure. It acts by increasing aqueous humor outflow through the trabecular meshwork .

- Reproductive Health : It has been studied for its efficacy in inducing early abortion. A clinical study compared its effectiveness with natural PGF2α, showing promising results in terminating pregnancies with manageable side effects .

- Muscle Disorders : Research indicates potential applications in muscle-wasting conditions due to its stimulatory effects on muscle cell growth and differentiation .

Case Studies and Research Findings

A notable clinical study investigated the use of ICI 74,205 for early abortion:

- Study Design : Involved 19 patients with amenorrhea durations ranging from 38 to 64 days. The patients were divided into two groups: one receiving ICI 74,205 and the other receiving natural PGF2α.

- Results : Both treatments were effective; however, side effects such as discomfort were reported. Follow-up indicated successful outcomes in most cases .

Another study focused on its role in muscle cell differentiation:

Q & A

Basic Research Questions

Q. What validated methods are recommended for detecting 20-ethyl Prostaglandin F2α in biological samples?

A competitive inhibition enzyme-linked immunosorbent assay (ELISA) is widely used for quantification in plasma or serum. Key parameters include:

- Detection range : 9.88–800 pg/mL

- Sensitivity : 3.97 pg/mL

- Sample preparation : Avoid repeated freeze-thaw cycles; store at -80°C for long-term stability .

For higher specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred, enabling differentiation from structurally similar metabolites like 15-keto PGF2α and 11β-PGF2α .

Q. What is the biosynthetic pathway of 20-ethyl Prostaglandin F2α?

The compound is synthesized via a two-step enzymatic process:

Cyclooxygenase-2 (COX-2) oxidation : Converts anandamide into a cyclic endoperoxide intermediate (prostamide H2).

Prostaglandin F synthase (PGF synthase) reduction : Reduces prostamide H2 to yield 20-ethyl PGF2α .

Key validation steps include HPLC profiling and tandem mass spectrometry to confirm intermediate metabolites .

Q. How do sample collection protocols impact prostaglandin quantification?

- Blood collection : Use EDTA tubes to inhibit platelet activation, which alters prostaglandin levels. Centrifuge at 180 × g for 10 minutes to separate plasma .

- Urine samples : Collect mid-stream urine and stabilize with 1 mM indomethacin to suppress ex vivo synthesis .

Advanced Research Questions

Q. How does genetic disruption of Prostaglandin F2α synthase affect pathogen virulence?

In Trypanosoma cruzi, CRISPR-Cas9 knockout of multiple PGF2α synthase genes reduces oxidative stress tolerance and infectivity. Key findings:

- Oxidative stress : Mutant strains show 50% lower survival under H2O2 exposure.

- In vivo models : Infection rates in mice decrease by 70% compared to wild-type strains .

Methodological considerations include using redox-sensitive fluorescent probes (e.g., H2DCFDA) to quantify ROS levels .

Q. What analytical challenges arise when quantifying 20-ethyl PGF2α in lipid-rich matrices?

- Matrix effects : Co-eluting lipids (e.g., arachidonic acid derivatives) suppress ionization in LC-MS. Mitigate via solid-phase extraction (C18 columns) and deuterated internal standards (e.g., PGF2α-d4) .

- Cross-reactivity : ELISA antibodies may bind to 8-iso-PGF2α, necessitating validation with spike-recovery assays (target: 85–115% recovery) .

Q. How do contradictory data on PGF2α’s role in oxidative stress arise, and how can they be resolved?

- Context-dependent effects : PGF2α exhibits pro-oxidant activity in T. cruzi but antioxidant properties in placental tissues .

- Resolution : Use tissue-specific knockout models and measure downstream biomarkers (e.g., F2-isoprostanes) to contextualize findings .

Q. Methodological Tables

Table 1. Comparison of Detection Methods for PGF2α

| Method | Sensitivity | Specificity | Sample Type | Key Reference |

|---|---|---|---|---|

| ELISA | 3.97 pg/mL | Moderate | Serum/Plasma | |

| LC-MS/MS | 0.5 pg/mL | High | Urine/Tissue | |

| Immunofluorescence (IF) | N/A | High | Paraffin-embedded sections |

Table 2. Critical Reagents for Biosynthesis Studies

| Reagent | Role | Source |

|---|---|---|

| Anandamide | Substrate for COX-2 | Cayman Chemical |

| Prostamide H2 standard | Intermediate validation | |

| PGF synthase | Enzyme for final reduction | Recombinant expression |

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxydec-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,14-15,17-21,23-25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDVSOQSNGGUFY-GWSKAPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36950-85-3 | |

| Record name | Prostaglandin-ici 74205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036950853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.